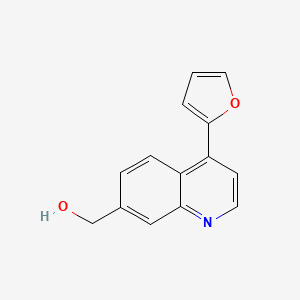
(4-(Furan-2-YL)quinolin-7-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Furan-2-YL)quinolin-7-YL)metanol es un compuesto orgánico que presenta un núcleo de quinolina sustituido con un anillo de furano y un grupo metanol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-(Furan-2-YL)quinolin-7-YL)metanol típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del Núcleo de Quinolina: El núcleo de quinolina se puede sintetizar a través de la síntesis de Skraup, que involucra la ciclización de derivados de anilina con glicerol y ácido sulfúrico.
Introducción del Anillo de Furano: El anillo de furano se puede introducir a través de una reacción de acilación de Friedel-Crafts, donde el furano reacciona con un cloruro de acilo en presencia de un catalizador de ácido de Lewis.
Unión del Grupo Metanol: El paso final implica la reducción de un grupo carbonilo a un grupo metanol usando un agente reductor como el borohidruro de sodio.
Métodos de Producción Industrial
Los métodos de producción industrial para (4-(Furan-2-YL)quinolin-7-YL)metanol probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-(Furan-2-YL)quinolin-7-YL)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar a un ácido carboxílico usando agentes oxidantes como el permanganato de potasio.
Reducción: El núcleo de quinolina se puede reducir a un derivado de tetrahidroquinolina usando hidrogenación.
Sustitución: El anillo de furano puede sufrir reacciones de sustitución electrófila, como halogenación o nitración.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Halogenación usando bromo en presencia de un ácido de Lewis.
Productos Mayores
Oxidación: Ácido (4-(Furan-2-YL)quinolin-7-YL)carboxílico.
Reducción: Tetrahidro-(4-(Furan-2-YL)quinolin-7-YL)metanol.
Sustitución: Derivados halogenados de (4-(Furan-2-YL)quinolin-7-YL)metanol.
Aplicaciones Científicas De Investigación
(4-(Furan-2-YL)quinolin-7-YL)metanol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para dirigirse a enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de (4-(Furan-2-YL)quinolin-7-YL)metanol depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, modulando así su actividad. Los grupos furano y quinolina pueden interactuar con macromoléculas biológicas a través de enlaces de hidrógeno, apilamiento π-π e interacciones hidrofóbicas.
Comparación Con Compuestos Similares
Compuestos Similares
(4-(Tiofen-2-YL)quinolin-7-YL)metanol: Estructura similar pero con un anillo de tiofeno en lugar de un anillo de furano.
(4-(Piridin-2-YL)quinolin-7-YL)metanol: Estructura similar pero con un anillo de piridina en lugar de un anillo de furano.
Singularidad
(4-(Furan-2-YL)quinolin-7-YL)metanol es único debido a la presencia del anillo de furano, que confiere propiedades electrónicas y estéricas distintas en comparación con sus análogos. Esto puede resultar en diferente reactividad y actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
[4-(furan-2-yl)quinolin-7-yl]methanol |
InChI |
InChI=1S/C14H11NO2/c16-9-10-3-4-11-12(14-2-1-7-17-14)5-6-15-13(11)8-10/h1-8,16H,9H2 |
Clave InChI |
SLDZDWKKDXFWGP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=C3C=CC(=CC3=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)




![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)


![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)


![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)

